molecular formula C23H18F2N2OS B2779328 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207001-23-7

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2779328
CAS No.: 1207001-23-7
M. Wt: 408.47
InChI Key: LHXPAQOOKVGYMO-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting 4-fluorobenzyl chloride with a thiol compound under basic conditions.

    Substitution Reactions: The fluorine atoms and the methoxy group are introduced through nucleophilic substitution reactions using appropriate fluorinating agents and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atoms or the methoxy group.

    Substitution: The fluorine atoms and the methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: De-fluorinated or de-methoxylated derivatives.

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms or the methoxy group.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
  • 2-((4-bromobenzyl)thio)-1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazole
  • 2-((4-methylbenzyl)thio)-1-(4-methylphenyl)-5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2OS/c1-28-21-12-4-17(5-13-21)22-14-26-23(27(22)20-10-8-19(25)9-11-20)29-15-16-2-6-18(24)7-3-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXPAQOOKVGYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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